4-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
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Description
4-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.38. The purity is usually 95%.
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Biological Activity
4-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly as an anti-inflammatory agent. This article synthesizes current research findings regarding its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. The presence of the 6-oxopyridazine moiety is significant, as it contributes to the compound's interaction with various biological targets.
Recent studies have identified this compound as a multi-target inhibitor that affects key enzymes involved in inflammatory processes. Specifically, it has been shown to inhibit:
- Carbonic Anhydrases (CAs) : These enzymes play a crucial role in maintaining acid-base balance and are implicated in various physiological and pathological processes.
- Cyclooxygenase (COX) Enzymes : Particularly COX-2, which is involved in the inflammatory response.
- Lipoxygenase (LOX) : Another enzyme that contributes to inflammation by metabolizing arachidonic acid into leukotrienes.
In Vitro Studies
The compound was evaluated for its inhibitory activity against different isoforms of carbonic anhydrases (hCA I, II, IX, and XII), COX-1/2, and LOX. The results indicated:
Enzyme | IC50 Value (µM) | Selectivity |
---|---|---|
COX-2 | 0.05 - 0.14 | High |
COX-1 | 5 - 12.6 | Low |
LOX | 2 - 7 | Moderate |
These findings suggest that the compound exhibits potent anti-inflammatory properties with a favorable selectivity profile towards COX-2 over COX-1, which is advantageous for minimizing gastrointestinal side effects typically associated with non-selective COX inhibitors .
In Vivo Studies
In vivo experiments demonstrated significant analgesic effects in animal models. The compounds showed promising results in reducing pain and inflammation, indicating their potential as therapeutic agents for conditions like arthritis and other inflammatory diseases .
Case Studies
A recent study highlighted the effectiveness of pyridazine-based sulfonamides in treating inflammatory diseases. For instance, the use of these compounds in models of acute inflammation showed marked reductions in inflammatory markers and pain responses compared to control groups .
Properties
IUPAC Name |
4-acetyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-12(19)13-5-7-14(8-6-13)23(21,22)17-10-3-11-18-15(20)4-2-9-16-18/h2,4-9,17H,3,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFKPROVJBRFQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.